molecular formula C20H18ClNO2 B11318963 7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide

7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11318963
M. Wt: 339.8 g/mol
InChI Key: PQKVPLMQQUCUEC-UHFFFAOYSA-N
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Description

7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a chloro group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution with Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using reagents like ethyl iodide and methyl iodide, respectively.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid derivative and an amine, such as 2-ethyl-6-methylaniline.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzoxepine ring system may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide
  • 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide
  • 7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxylic acid

Uniqueness

7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide is unique due to the specific combination of substituents on the benzoxepine ring. The presence of both ethyl and methyl groups, along with the chloro group, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H18ClNO2/c1-3-14-6-4-5-13(2)19(14)22-20(23)15-9-10-24-18-8-7-17(21)12-16(18)11-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

PQKVPLMQQUCUEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2)C

Origin of Product

United States

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